molecular formula C14H17NO5 B3047066 Dimethyl 2-benzamidopentanedioate CAS No. 1346808-85-2

Dimethyl 2-benzamidopentanedioate

Cat. No.: B3047066
CAS No.: 1346808-85-2
M. Wt: 279.29 g/mol
InChI Key: JOTSRQZZNLVBKG-UHFFFAOYSA-N
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Description

Dimethyl 2-benzamidopentanedioate is an organic compound with the molecular formula C14H17NO5 It is a derivative of pentanedioic acid, featuring a benzamide group and two methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-benzamidopentanedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl glutarate with benzoyl azide. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-benzamidopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2-benzamidopentanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-benzamidopentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or altering the conformation of the target molecules, thereby affecting their activity .

Comparison with Similar Compounds

Comparison: Dimethyl 2-benzamidopentanedioate is unique due to its specific structural features, such as the benzamide group and the two methoxycarbonyl groups. These features confer distinct reactivity and potential applications compared to similar compounds. For instance, the presence of the benzamide group may enhance its ability to interact with certain biological targets, making it more suitable for specific pharmaceutical applications.

Properties

IUPAC Name

dimethyl 2-benzamidopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSRQZZNLVBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335188
Record name dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-85-2
Record name dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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